molecular formula C12H17ClFNO2S B1403008 4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride CAS No. 1417793-33-9

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride

Cat. No. B1403008
M. Wt: 293.79 g/mol
InChI Key: KHVMPAUPXBJNLL-UHFFFAOYSA-N
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Description

“4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNO2S . It has a molecular weight of 293.79 . This compound is part of the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms, as well as a hydrochloride group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The fluorobenzyl group contributes to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 182-186°C . The compound is stored at room temperature .

Scientific Research Applications

Pharmacological Effects and Applications

  • Paroxetine Hydrochloride : A derivative of phenylpiperidine, Paroxetine hydrochloride, demonstrates its utility as a selective serotonin reuptake inhibitor, indicating potential applications in treating various psychological disorders (Germann, Ma, Han, & Tikhomirova, 2013).

  • Biological Activities : Research into 4-piperidinylthioether and sulfone derivatives reveals potential in developing 5-HT2A selective ligands, demonstrating relevance in neurological research (Wang, Wen, Huang, Bi, & Tan, 2001).

  • Antimicrobial Applications : Studies on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives show significant antimicrobial activities, particularly against pathogens affecting tomato plants (Vinaya et al., 2009).

  • Human Beta(3) Agonists : Novel (4-piperidin-1-yl)-phenyl sulfonamides, acting as potent human beta(3) agonists, suggest potential in treating disorders related to adrenergic receptors (Hu et al., 2001).

Chemical Synthesis and Analysis

  • Fsec-Cl Protection : The synthesis and application of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) as a protective group in carbohydrate chemistry highlight its utility in organic synthesis (Spjut, Qian, & Elofsson, 2010).

  • Characterization of Degradation Products : Research on the characterization of degradation products of paroxetine hydrochloride hemihydrate provides insights into the stability and quality control of pharmaceutical substances (Munigela et al., 2008).

  • Synthesis of Piperidine Derivatives : The synthesis of highly functionalized piperidine derivatives using silica sulfuric acid as a catalyst contributes to advancements in organic chemistry (Basyouni et al., 2015).

  • Assay Method for CVS Disorder Agent : The development of an assay method for quality control and stability studies of a CVS disorder agent highlights the importance of analytical methods in pharmaceutical research (Dwivedi et al., 2003).

Safety And Hazards

The safety information for this compound indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

4-[(3-fluorophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMPAUPXBJNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride
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4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride
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4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride
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Reactant of Route 6
4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride

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